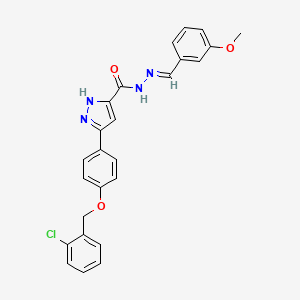![molecular formula C22H20N2O2 B12003538 4-[(4-methylbenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B12003538.png)
4-[(4-methylbenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound belongs to the class of hydrazides, which are characterized by the presence of a hydrazine functional group. The structure of this compound includes a benzohydrazide core with a 4-methylbenzyl ether and a phenylmethylidene substituent, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide typically involves a multi-step process:
-
Formation of 4-[(4-methylbenzyl)oxy]benzohydrazide
Starting Materials: 4-methylbenzyl alcohol, 4-hydroxybenzohydrazide.
Reaction: The 4-methylbenzyl alcohol is reacted with 4-hydroxybenzohydrazide in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form 4-[(4-methylbenzyl)oxy]benzohydrazide.
-
Condensation with Benzaldehyde
Starting Materials: 4-[(4-methylbenzyl)oxy]benzohydrazide, benzaldehyde.
Reaction: The 4-[(4-methylbenzyl)oxy]benzohydrazide is then condensed with benzaldehyde under acidic or basic conditions to form 4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide. Common catalysts for this reaction include acetic acid or sodium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Mild to moderate temperatures.
Products: Oxidized derivatives of the benzohydrazide core.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Low temperatures, inert atmosphere.
Products: Reduced forms of the hydrazide and imine groups.
-
Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Varies depending on the substituent.
Products: Substituted derivatives at the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, sodium acetate.
Solvents: Ethanol, methanol, dichloromethane.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide is used as a ligand in coordination chemistry
Biology
This compound exhibits significant biological activity, including antibacterial and antifungal properties. It is used in the development of new antimicrobial agents and is studied for its potential to inhibit the growth of pathogenic microorganisms.
Medicine
In medicinal chemistry, 4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide is investigated for its anti-inflammatory and anticancer properties. It is a candidate for drug development, particularly in the treatment of inflammatory diseases and certain types of cancer.
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of dyes, pigments, and other organic materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it binds to enzymes and proteins, inhibiting their activity and leading to the observed biological effects. The hydrazide and imine groups play crucial roles in these interactions, forming stable complexes with metal ions and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-methylbenzyl)oxy]benzohydrazide: Lacks the phenylmethylidene group, making it less versatile in certain applications.
N’-[(thiophen-2-yl)methylidene]benzohydrazide: Contains a thiophene ring instead of a phenyl ring, altering its chemical and biological properties.
4-[(4-methylphenyl)methoxy]benzohydrazide: Similar structure but different substituents, affecting its reactivity and applications.
Uniqueness
4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide is unique due to its combination of a benzohydrazide core with both a 4-methylbenzyl ether and a phenylmethylidene substituent. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C22H20N2O2 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
N-[(E)-benzylideneamino]-4-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-17-7-9-19(10-8-17)16-26-21-13-11-20(12-14-21)22(25)24-23-15-18-5-3-2-4-6-18/h2-15H,16H2,1H3,(H,24,25)/b23-15+ |
Clé InChI |
HAVNTLPZZAYUNC-HZHRSRAPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


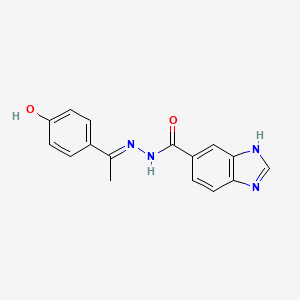
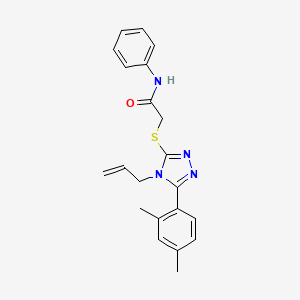
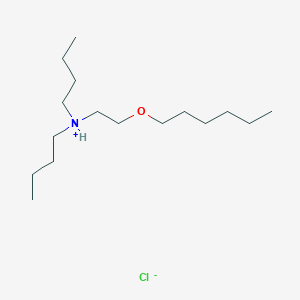

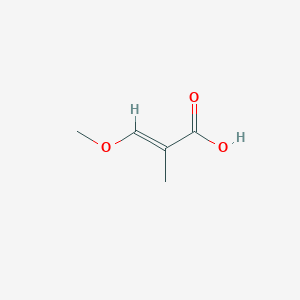

![N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003498.png)
![2-Butyl-1-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003503.png)
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}hexanamide](/img/structure/B12003513.png)


![2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003521.png)

